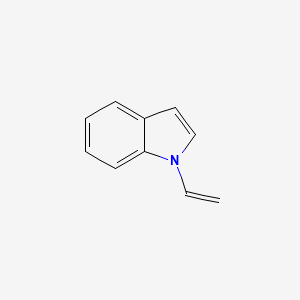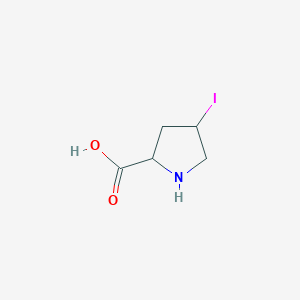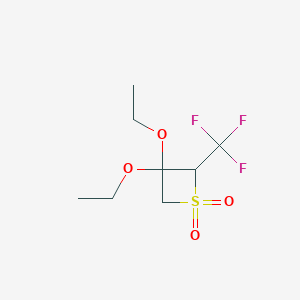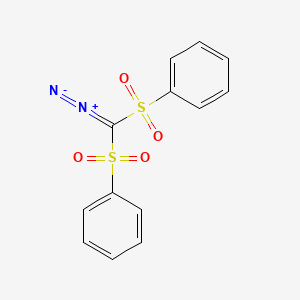
Bis(phenylsulfonyl) diazomethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(phenylsulfonyl) diazomethane is a diazo compound characterized by the presence of two phenylsulfonyl groups attached to a diazomethane moiety. This compound is known for its stability compared to other diazo compounds and has found applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(phenylsulfonyl) diazomethane can be synthesized through the reaction of carbonyl bromide azine with a sulfinic acid salt under anhydrous conditions. The reaction typically involves mixing the reactants at low temperatures (around -15°C) to room temperature (20-30°C) in the presence of a polar solvent such as acetonitrile or dimethylformamide .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures the maintenance of anhydrous conditions to prevent unwanted side reactions and optimize yield .
Análisis De Reacciones Químicas
Types of Reactions: Bis(phenylsulfonyl) diazomethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonylsulfenes.
Reduction: Reduction reactions can lead to the formation of sulfonium ylides.
Substitution: It participates in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Sulfonylsulfenes.
Reduction: Sulfonium ylides.
Substitution: Various substituted sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Bis(phenylsulfonyl) diazomethane has diverse applications in scientific research:
Chemistry: It is used in the synthesis of small ring systems and rearrangement reactions.
Biology: It serves as a reagent in the modification of biomolecules.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of bis(phenylsulfonyl) diazomethane involves the generation of reactive carbenes. These carbenes can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets include electron-rich π-systems and nucleophilic centers .
Comparación Con Compuestos Similares
Ditosyldiazomethane: Similar in structure but with tosyl groups instead of phenylsulfonyl groups.
Sulfonium ylides: Compounds that also contain sulfonyl groups but differ in their reactivity and stability.
Uniqueness: Bis(phenylsulfonyl) diazomethane is unique due to its stability and versatility in various chemical reactions. Its ability to form stable ylides and participate in diverse transformations makes it a valuable reagent in synthetic chemistry .
Propiedades
Número CAS |
1886-74-4 |
|---|---|
Fórmula molecular |
C13H10N2O4S2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
[benzenesulfonyl(diazo)methyl]sulfonylbenzene |
InChI |
InChI=1S/C13H10N2O4S2/c14-15-13(20(16,17)11-7-3-1-4-8-11)21(18,19)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
QFKJMDYQKVPGNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


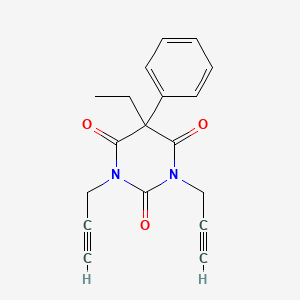
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
![[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14747525.png)
![2-{[(Benzyloxy)carbonyl]amino}phenyl acetate](/img/structure/B14747533.png)
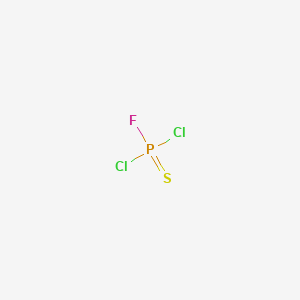
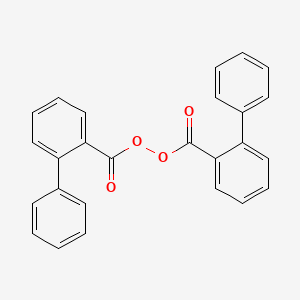

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,1](/img/structure/B14747564.png)

![Cyclohepta[f]indene](/img/structure/B14747578.png)

